

Technical Guide: 1-Iodo-2-methyloct-1-ene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Iodo-2-methyloct-1-ene

Cat. No.: B15436595

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of **1-Iodo-2-methyloct-1-ene**, a vinyl iodide of interest in organic synthesis. Vinyl iodides are versatile intermediates, particularly in cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds.^[1] This document outlines the challenges in identifying a specific CAS number for this compound, provides data for the common starting material, details a plausible synthetic route, and presents expected analytical data based on analogous structures.

A specific Chemical Abstracts Service (CAS) number for **1-Iodo-2-methyloct-1-ene** could not be located in publicly available databases as of the time of this writing. This suggests that the compound may not have been previously synthesized and characterized or that the data has not been deposited in these databases. The likely precursor for its synthesis is 2-methyloct-1-ene.

Quantitative Data

Due to the lack of specific data for **1-Iodo-2-methyloct-1-ene**, this table summarizes key quantitative information for the readily available starting material, 2-methyloct-1-ene, and representative data for analogous vinyl iodides to provide estimated values.

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Density (g/cm ³)
2-Methyloct-1-ene	4588-18-5[2][3]	C ₉ H ₁₈ [2]	126.24[2]	133[4]	~0.70[4]
(E)-1-Iodo-2-methylhex-1-ene	Not Available	C ₇ H ₁₃ I[5]	224.08[5]	Not Available	Not Available
(Z)-1-Iodo-2-methylbut-1-ene	Not Available	C ₅ H ₉ I[6]	196.03[6]	Not Available	Not Available

Experimental Protocols

The synthesis of **1-iodo-2-methyloct-1-ene** from 2-methyloct-1-ene is not a straightforward hydroiodination, as this would likely yield the Markovnikov addition product, 2-iodo-2-methyloctane.[7][8] A more strategic, multi-step approach is required. The Barton vinyl iodide synthesis, which proceeds through a hydrazone intermediate, is a plausible method.[9]

Proposed Synthesis of **1-iodo-2-methyloct-1-ene** via Barton Vinyl Iodide Synthesis:

Step 1: Ozonolysis of 2-Methyloct-1-ene to 2-octanone

- Dissolve 2-methyloct-1-ene (1.0 eq) in a suitable solvent such as dichloromethane or methanol at -78 °C.
- Bubble ozone gas through the solution until a blue color persists, indicating complete consumption of the alkene.
- Purge the solution with nitrogen or oxygen to remove excess ozone.
- Add a reducing agent, such as dimethyl sulfide or triphenylphosphine, and allow the mixture to warm to room temperature to work up the ozonide and yield 2-octanone.
- Purify the resulting 2-octanone by distillation or column chromatography.

Step 2: Formation of the Hydrazone of 2-Octanone

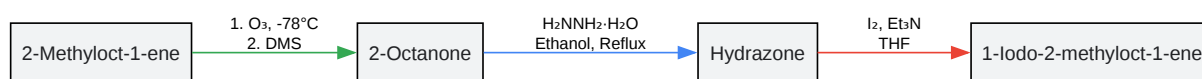
- Dissolve 2-octanone (1.0 eq) in ethanol.
- Add hydrazine hydrate (a slight excess, ~1.2 eq) to the solution.
- Reflux the mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Remove the solvent under reduced pressure to obtain the crude hydrazone.

Step 3: Iodination of the Hydrazone to **1-Iodo-2-methyloct-1-ene**

- Dissolve the crude hydrazone (1.0 eq) in a suitable solvent like tetrahydrofuran (THF).
- Add a strong, non-nucleophilic base such as triethylamine or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the solution.
- Add a solution of iodine (I_2) in THF dropwise to the reaction mixture at room temperature.
- Stir the reaction until the starting hydrazone is consumed (monitored by TLC).
- Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
- Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford **1-Iodo-2-methyloct-1-ene**. The reaction will likely produce a mixture of (E) and (Z) isomers.

Mandatory Visualization

The following diagram illustrates the proposed synthetic pathway from 2-methyloct-1-ene to **1-Iodo-2-methyloct-1-ene**.



[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **1-Iodo-2-methyloct-1-ene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Vinyl iodide functional group - Wikipedia [en.wikipedia.org]
- 2. 2-Methyl-1-octene | C_9H_{18} | CID 78335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Octene, 2-methyl- [webbook.nist.gov]
- 4. chembk.com [chembk.com]
- 5. (E)-1-iodo-2-methylhex-1-ene | $C_7H_{13}I$ | CID 12542067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (Z)-1-iodo-2-methylbut-1-ene | C_5H_9I | CID 44238476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 10.3. Regiochemistry, stereochemistry | Organic Chemistry II [courses.lumenlearning.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Barton Vinyl Iodide Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- To cite this document: BenchChem. [Technical Guide: 1-Iodo-2-methyloct-1-ene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15436595#cas-number-for-1-iodo-2-methyloct-1-ene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com